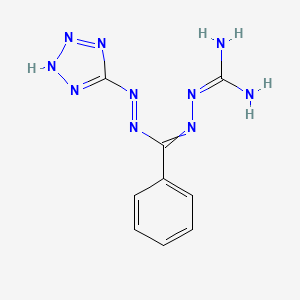
N'-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring and a benzenecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an azide with a nitrile. The benzenecarboximidamide moiety can be synthesized separately and then coupled with the tetrazole ring under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity or properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: It might be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide: can be compared with other compounds that feature tetrazole rings or benzenecarboximidamide moieties.
Tetrazole derivatives: These compounds are known for their stability and potential biological activity.
Benzenecarboximidamide derivatives:
Uniqueness
The uniqueness of N’-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide lies in its combination of functional groups, which may confer distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
109942-77-0 |
|---|---|
Formule moléculaire |
C9H10N10 |
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
N'-(diaminomethylideneamino)-N-(2H-tetrazol-5-ylimino)benzenecarboximidamide |
InChI |
InChI=1S/C9H10N10/c10-8(11)14-12-7(6-4-2-1-3-5-6)13-15-9-16-18-19-17-9/h1-5H,(H4,10,11,14)(H,16,17,18,19) |
Clé InChI |
AWXNOLDXYTWLEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NN=C(N)N)N=NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


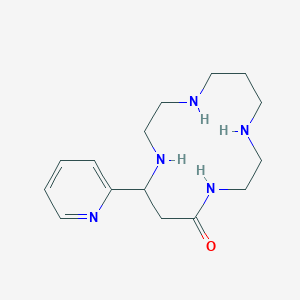
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
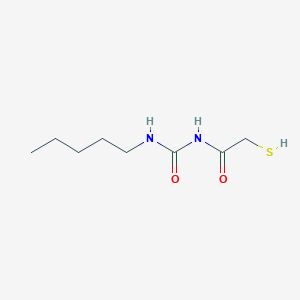
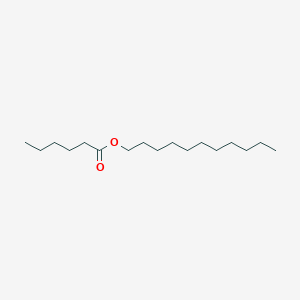

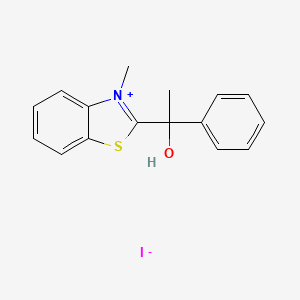
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
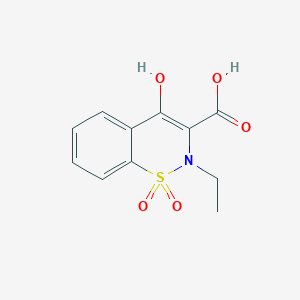
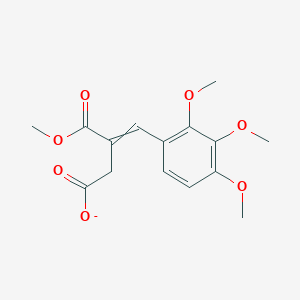

![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
